molecular formula C5H4FNO3S B6174037 6-hydroxypyridine-2-sulfonyl fluoride CAS No. 2624123-26-6

6-hydroxypyridine-2-sulfonyl fluoride

Cat. No.: B6174037
CAS No.: 2624123-26-6
M. Wt: 177.16 g/mol
InChI Key: MHULEICFJDUTNM-UHFFFAOYSA-N
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Description

6-hydroxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl fluoride group, which imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxypyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into a pyridine ring. One common method is the direct fluorosulfonylation of pyridine derivatives using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating agents. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-hydroxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

6-hydroxypyridine-2-sulfonyl fluoride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-hydroxypyridine-2-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins and other biological molecules. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine, threonine, and tyrosine residues. This reactivity is exploited in the design of chemical probes and inhibitors that target specific proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxypyridine-2-sulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group. This structure imparts specific reactivity and stability, making it valuable for applications that require selective and stable sulfonylation reactions .

Properties

CAS No.

2624123-26-6

Molecular Formula

C5H4FNO3S

Molecular Weight

177.16 g/mol

IUPAC Name

6-oxo-1H-pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)

InChI Key

MHULEICFJDUTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

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